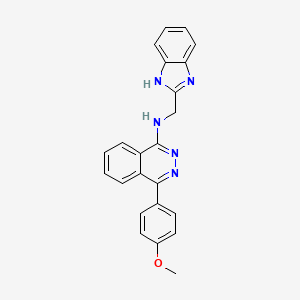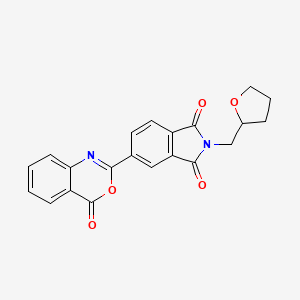
N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole moiety linked to a phthalazine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde to form the intermediate, which is then reacted with 4-(4-methoxyphenyl)phthalazin-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-4-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE can be compared with other similar compounds such as:
- N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
- N-(1H-1,3-Benzodiazol-2-yl)benzamide
These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
Molecular Formula |
C23H19N5O |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C23H19N5O/c1-29-16-12-10-15(11-13-16)22-17-6-2-3-7-18(17)23(28-27-22)24-14-21-25-19-8-4-5-9-20(19)26-21/h2-13H,14H2,1H3,(H,24,28)(H,25,26) |
InChI Key |
UHUIHKYJIBGOPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(4-bromophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11523841.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11523851.png)
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11523857.png)
![methyl 4-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11523858.png)
![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxobutyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile](/img/structure/B11523861.png)
![3-chloro-5-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11523867.png)
![Biphenyl-4,4'-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B11523871.png)
![(2E)-2-(4-bromophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B11523874.png)
![N-({4-[(Naphthalen-1-YL)methoxy]phenyl}(phenylformamido)methyl)benzamide](/img/structure/B11523877.png)
![4-(2-chlorophenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11523883.png)
![2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate](/img/structure/B11523885.png)

![3-chloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11523903.png)
